2-amino-7-fluoroquinazolin-4(3H)-one
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Overview
Description
2-Amino-7-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 7-position on the quinazolinone ring. It has a molecular formula of C8H6FN3O and a molecular weight of 179.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-fluoroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-Amino-7-fluoroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-amino-7-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The fluorine atom at the 7-position can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the fluorine atom at the 7-position.
7-Fluoroquinazolin-4(3H)-one: Lacks the amino group at the 2-position.
2-Amino-6-fluoroquinazolin-4(3H)-one: Fluorine atom is at the 6-position instead of the 7-position.
Uniqueness
2-Amino-7-fluoroquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 2-position and the fluorine atom at the 7-position. This combination of functional groups can significantly influence its chemical reactivity, biological activity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6FN3O |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-amino-7-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6FN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) |
InChI Key |
IRBJUDZHLBICJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(NC2=O)N |
Origin of Product |
United States |
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